molecular formula C6H14N2 B087285 2-Ethylpiperazine CAS No. 13961-37-0

2-Ethylpiperazine

Cat. No.: B087285
CAS No.: 13961-37-0
M. Wt: 114.19 g/mol
InChI Key: DXOHZOPKNFZZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylpiperazine is an organic compound with the molecular formula C6H14N2. It is a derivative of piperazine, characterized by the presence of an ethyl group attached to the nitrogen atom in the piperazine ring. This compound is a colorless liquid and is known for its applications in various industries, including pharmaceuticals and chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield this compound .

Industrial Production Methods: Industrial production of piperazine derivatives, including this compound, often involves catalytic processes. These processes may include intermolecular and intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, or one-step intermolecular cyclization using ethylenediamine and mono- or diethanolamine .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylpiperazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group or the nitrogen atoms can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated compounds or alkylating agents are often used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .

Scientific Research Applications

2-Ethylpiperazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Piperazine
  • 1-Methylpiperazine
  • 2-Methylpiperazine
  • 1,4-Diethylpiperazine

Comparison: 2-Ethylpiperazine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to other piperazine derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in drug development and chemical synthesis .

Properties

IUPAC Name

2-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-2-6-5-7-3-4-8-6/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOHZOPKNFZZAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00555828
Record name 2-Ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13961-37-0
Record name 2-Ethylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13961-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00555828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylpiperazine
Reactant of Route 2
2-Ethylpiperazine
Reactant of Route 3
2-Ethylpiperazine
Reactant of Route 4
2-Ethylpiperazine
Reactant of Route 5
2-Ethylpiperazine
Reactant of Route 6
2-Ethylpiperazine
Customer
Q & A

Q1: How is 2-ethylpiperazine used in the synthesis of novel materials?

A1: this compound can act as a building block in the synthesis of organic-inorganic hybrid materials. In a study [], researchers used this compound to create a novel non-centrosymmetric compound, [this compound tetrachlorocuprate(II)]. The this compound acts as an organic cation ([C6H16N2]2+) that interacts with inorganic tetrachlorocuprate(II) anions ([CuCl4]2–) via N–H···Cl and C–H···Cl hydrogen bonds. This results in a unique crystal structure with potential applications in materials science.

Q2: What are the challenges associated with the selective synthesis of triethylenediamine, and how does this compound factor into this?

A2: The synthesis of triethylenediamine often encounters challenges with selectivity, leading to the formation of byproducts like this compound []. This undesired byproduct can impact the yield and purity of the desired triethylenediamine. To address this, researchers have explored the use of specific zeolite catalysts with a high Si/M ratio (where M is a bivalent, trivalent, or tetravalent metal) []. These catalysts demonstrate improved selectivity towards triethylenediamine formation while minimizing this compound production.

Q3: Have computational chemistry methods been applied to understand the properties of compounds containing this compound?

A3: Yes, computational methods like Density Functional Theory (DFT) have been utilized to investigate the properties of compounds incorporating this compound. In one study [], DFT calculations were employed to analyze the [this compound tetrachlorocuprate(II)] complex, revealing insights into its frontier molecular orbitals, Hirshfeld surface analysis, and potential for non-covalent interactions. Further analyses, such as Reduced Density Gradient (RDG), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO), provided a deeper understanding of the electronic structure and bonding characteristics within this material.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.